1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate
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Overview
Description
1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of tert-butyl, methyl, and bromo substituents, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: Vilsmeier formylation at the 3-position of 4-bromo-1H-indole yields the corresponding aldehyde.
N-Boc Protection: The aldehyde is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form the indazole core.
Esterification: Finally, the carboxylate groups are introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and tert-butyl groups.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazoles.
Oxidation Products: Oxidized derivatives of the methyl and tert-butyl groups.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in oncology and anti-inflammatory drugs.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
- 1-tert-butyl 6-methyl 4-chloro-1H-indazole-1,6-dicarboxylate
- 1-tert-butyl 6-methyl 4-fluoro-1H-indazole-1,6-dicarboxylate
- 1-tert-butyl 6-methyl 4-iodo-1H-indazole-1,6-dicarboxylate
Uniqueness: 1-tert-butyl 6-methyl 4-bromo-1H-indazole-1,6-dicarboxylate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions, such as cross-coupling reactions, that other halogenated derivatives may not undergo as efficiently.
Properties
Molecular Formula |
C14H15BrN2O4 |
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Molecular Weight |
355.18 g/mol |
IUPAC Name |
1-O-tert-butyl 6-O-methyl 4-bromoindazole-1,6-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(12(18)20-4)5-10(15)9(11)7-16-17/h5-7H,1-4H3 |
InChI Key |
SLJHRFKPALBOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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